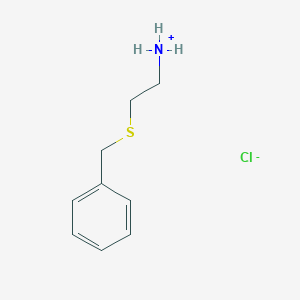

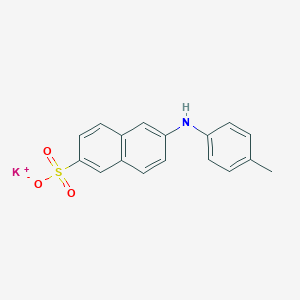

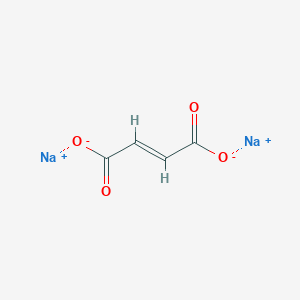

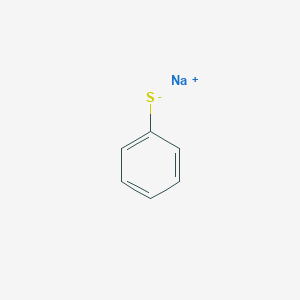

sodium;benzenethiolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

sodium;benzenethiolate, also known as methyltrichlorosilane, is an organosilicon compound with the chemical formula CH₃SiCl₃. It is a colorless liquid with a sharp odor similar to hydrochloric acid. This compound is primarily used as a precursor for forming various cross-linked siloxane polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyltrichlorosilane is produced through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at temperatures of at least 250°C . The reaction can be represented as: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ]

Industrial Production Methods: In industrial settings, the production of methyltrichlorosilane involves optimizing the amount of metal catalyst to favor the formation of this compound over other products like dimethyldichlorosilane .

Types of Reactions:

Alcoholysis: Reaction with alcohols to form alkoxysilanes. For example, methanol converts it to trimethoxymethylsilane: [ \text{MeSiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{MeSi(OCH}_3)_3 + 3 \text{HCl} ]

Reduction: Reduction with alkali metals forms a highly crosslinked material called polymethylsilyne: [ n \text{MeSiCl}_3 + 3n \text{Na} \rightarrow [\text{MeSi}]_n + 3n \text{NaCl} ]

Common Reagents and Conditions:

Hydrolysis: Water

Alcoholysis: Methanol or other alcohols

Reduction: Alkali metals like sodium

Major Products:

Hydrolysis: Methylsilanetriol and hydrochloric acid

Alcoholysis: Trimethoxymethylsilane and hydrochloric acid

Reduction: Polymethylsilyne and sodium chloride

Applications De Recherche Scientifique

Methyltrichlorosilane is extensively used in various fields:

Chemistry: As a precursor for synthesizing siloxane polymers and other organosilicon compounds.

Biology: Utilized in the modification of surfaces to create hydrophobic coatings.

Medicine: Employed in the development of biocompatible materials for medical devices.

Industry: Used in the production of silicone resins, adhesives, and sealants.

Mécanisme D'action

The primary mechanism by which methyltrichlorosilane exerts its effects is through its reactivity with water and alcohols, leading to the formation of silanols and alkoxysilanes. These intermediates further condense to form cross-linked polymer networks, which are essential in creating various silicone-based materials .

Comparaison Avec Des Composés Similaires

- Dimethyldichlorosilane (CH₃)₂SiCl₂

- Trimethylchlorosilane (CH₃)₃SiCl

Comparison:

- Dimethyldichlorosilane: Unlike methyltrichlorosilane, it has two methyl groups and two chlorine atoms attached to silicon. It is a major product in the industrial production of organosilicon compounds .

- Trimethylchlorosilane: Contains three methyl groups and one chlorine atom attached to silicon. It is less reactive compared to methyltrichlorosilane due to the presence of more methyl groups .

Methyltrichlorosilane is unique due to its high reactivity and ability to form highly cross-linked polymer networks, making it valuable in various industrial applications .

Propriétés

IUPAC Name |

sodium;benzenethiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWQDAUIUBVCDD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[S-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.